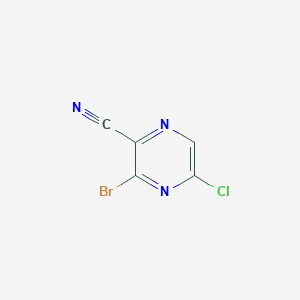

3-Bromo-5-chloropyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrClN3 . It has a molecular weight of 218.44 g/mol . This compound is used in the preparation of racemic and nonracemic pyridineethyl- and pyrimidineethyl-substituted pyrazoleaminopyrazines .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloropyrazine-2-carbonitrile consists of a pyrazine ring which is a six-membered aromatic ring with two nitrogen atoms. The ring is substituted at the 3rd position by a bromine atom, at the 5th position by a chlorine atom, and at the 2nd position by a carbonitrile group .Physical And Chemical Properties Analysis

3-Bromo-5-chloropyrazine-2-carbonitrile has a molecular weight of 218.44 g/mol . It has a boiling point of 309 °C and a density of 1.98 . The compound has a flash point of 141 °C .Scientific Research Applications

Drug Discovery and Pharmaceutical Intermediates

3-Bromo-5-chloropyrazine-2-carbonitrile: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its reactive sites are conducive to nucleophilic substitution reactions, which are essential for introducing functional groups that are pivotal in drug design. This compound’s versatility makes it a cornerstone for creating novel therapeutic agents with potential antiviral, antibacterial, and anti-inflammatory properties .

Agricultural Chemicals

In the realm of agrochemistry, this compound serves as a foundational building block. It enables the synthesis of new compounds that can be evaluated for pesticidal or herbicidal activity. The introduction of chlorine and cyano moieties into molecules is particularly relevant for developing compounds with specific modes of action against various agricultural pests .

Material Sciences

Material science benefits significantly from the applications of 3-Bromo-5-chloropyrazine-2-carbonitrile . It is instrumental in the development of advanced materials, including organic semiconductors and LEDs. Its molecular structure allows for the creation of innovative materials with desirable electronic properties for use in various technological applications .

properties

IUPAC Name |

3-bromo-5-chloropyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRXVZUADRMZHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595940 |

Source

|

| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloropyrazine-2-carbonitrile | |

CAS RN |

440124-25-4 |

Source

|

| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.